molecular formula C11H12N2O2 B3240525 7-Propylpyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 143803-91-2

7-Propylpyrazolo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B3240525
CAS No.: 143803-91-2
M. Wt: 204.22 g/mol
InChI Key: XTOVJLDBOSIQKC-UHFFFAOYSA-N
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Description

Significance of Pyrazolo[1,5-a]pyridine (B1195680) Derivatives in Chemical and Biological Contexts

The pyrazolo[1,5-a]pyridine structural motif, a fused N-heterocyclic system, is recognized as a "privileged scaffold" in drug discovery due to its synthetic versatility and broad range of biological activities. nih.gov Derivatives of this scaffold have demonstrated significant therapeutic potential across various domains.

These compounds are known to exhibit a wide array of pharmacological effects, making them attractive candidates for the development of new drugs. nih.gov The versatility of the pyrazolo[1,5-a]pyridine core allows for structural modifications that can fine-tune its biological activity, leading to the discovery of potent agents for various diseases. nih.gov

Key Biological Activities of Pyrazolo[1,5-a]pyridine Derivatives:

Biological ActivityDescription
Antitubercular Certain derivatives have shown potent activity against Mycobacterium tuberculosis, including drug-resistant strains. nih.govnih.gov
Anticancer Compounds have been evaluated for cytotoxicity against various human cancer cell lines, such as lung, breast, and colon cancer. nih.gov
Antiherpetic A novel class of 7-amino-3-pyrimidinyl-pyrazolo[1,5-a]pyridines has been described as antiherpetic compounds. researchgate.net
Kinase Inhibition The scaffold is a core component of inhibitors for various kinases, which are crucial targets in cancer therapy. bohrium.com
Anti-inflammatory Some derivatives exhibit anti-inflammatory properties.

The fused ring system provides a rigid framework that is ideal for interacting with biological targets. The ability to introduce a variety of substituents at different positions allows for the optimization of their therapeutic properties.

Evolution of Research on Pyrazolo[1,5-a]pyridine Systems

Research into pyrazolo[1,5-a]pyridine systems has evolved significantly since their initial synthesis. Early studies focused primarily on developing synthetic methodologies, such as the 1,3-dipolar cycloaddition reaction, to construct the core heterocyclic structure. ciac.jl.cn

Over the years, the focus has shifted towards exploring the pharmacological potential of these compounds. This has led to the development of more advanced and efficient synthetic routes to create diverse libraries of derivatives for biological screening. nih.gov Key advancements in the synthesis of these compounds include:

1,3-Dipolar Cycloaddition: A foundational method involving the reaction of N-aminopyridine sulfates with reagents like ethyl propiolate to form the pyrazolo[1,5-a]pyridine core. nih.govciac.jl.cn

Amidation: The straightforward coupling of pyrazolo[1,5-a]pyridine-3-carboxylic acids with various amines to produce a wide range of carboxamide derivatives. nih.govnih.gov

Copper-Mediated Synthesis: The use of copper as a catalyst in the synthesis of pyrazolo[1,5-a]pyridine-3-carboxylates. nih.gov

Multi-component Reactions: The development of one-pot reactions that allow for the rapid assembly of complex pyrazolo[1,5-a]pyridine derivatives. rsc.org

These synthetic advancements have been crucial in enabling the exploration of structure-activity relationships (SAR), which are vital for optimizing the therapeutic efficacy of these compounds.

Research Focus: The 7-Propylpyrazolo[1,5-a]pyridine-3-carboxylic Acid Compound within the Scaffold

While the broader pyrazolo[1,5-a]pyridine scaffold is well-documented, specific research on This compound is not extensively represented in the available scientific literature. However, the importance of substitutions at the C7 position and the role of the 3-carboxylic acid group in related analogues provide valuable insights into its potential chemical and biological properties.

Significance of the 3-Carboxylic Acid and 3-Carboxamide Groups: The carboxylic acid group at the 3-position is a key functional handle for synthetic modifications. It is frequently converted into a carboxamide, which has been shown to be a critical moiety for the biological activity of many derivatives. For instance, a series of pyrazolo[1,5-a]pyridine-3-carboxamides have been identified as potent antitubercular agents. nih.govnih.gov The synthesis of these compounds typically involves the hydrolysis of a 3-carboxylate ester to the corresponding carboxylic acid, followed by coupling with a desired amine. nih.govciac.jl.cn

While direct data on the 7-propyl variant is scarce, the established importance of both the 7-position and the 3-carboxylic acid functional group suggests that this compound could serve as a valuable intermediate for the synthesis of novel bioactive compounds. Further research would be necessary to elucidate its specific properties and potential applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-propylpyrazolo[1,5-a]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-2-4-8-5-3-6-10-9(11(14)15)7-12-13(8)10/h3,5-7H,2,4H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTOVJLDBOSIQKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=CC2=C(C=NN21)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 7 Propylpyrazolo 1,5 a Pyridine 3 Carboxylic Acid and Analogs

Strategies for Pyrazolo[1,5-a]pyridine (B1195680) Core Construction

Cyclocondensation Reactions

Cyclocondensation reactions are a classical and widely utilized approach for building fused heterocyclic systems. These reactions typically involve the formation of the new ring through the reaction of a bifunctional substrate with another reactant, accompanied by the elimination of a small molecule like water or ammonia.

A primary strategy for constructing fused pyrazole (B372694) systems involves the reaction of 3- or 5-aminopyrazoles, which act as 1,3-bis-nucleophiles, with 1,3-biselectrophilic reagents. chim.it The choice of the biselectrophilic partner is crucial for determining the structure of the resulting fused ring.

Common 1,3-biselectrophiles used in these syntheses include:

β-Dicarbonyl compounds : The condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents is a frequently used method. nih.gov In this reaction, the aminopyrazole's exocyclic amino group acts as a nucleophile, attacking one of the carbonyl carbons, which is followed by cyclization and dehydration to form the fused pyrimidine (B1678525) ring of pyrazolo[1,5-a]pyrimidines, a related class of compounds. nih.gov This general principle can be adapted to pyridine (B92270) synthesis.

Malonic acid derivatives : The cyclocondensation of 5-amino-3-hetarylpyrazole with malonic acid in the presence of phosphorus oxychloride (POCl3) and a catalytic amount of pyridine can produce pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. mdpi.com

β-Enaminones : These compounds serve as effective 1,3-electrophiles. Microwave-assisted, solvent-free cyclocondensation of 5-aminopyrazoles with β-enaminones can produce 2,7-diarylsubstituted pyrazolo[1,5-a]pyrimidines in high yields. researchgate.net

β-Ketonitriles : The reaction of hydrazines with 3-oxo-alkanenitriles is a general and efficient route to 3(5)-aminopyrazoles, which are the key precursors for these cyclocondensation reactions. arkat-usa.orgchim.it

To synthesize the target compound, 7-Propylpyrazolo[1,5-a]pyridine-3-carboxylic acid, this strategy would require a suitably substituted aminopyridine precursor that reacts with a pyrazole-forming reagent or an aminopyrazole that reacts with a pyridine-forming 1,3-biselectrophile.

Annulation strategies involve the formation of a new ring onto an existing one. A TEMPO-mediated [3+2] annulation-aromatization of N-aminopyridines with α,β-unsaturated compounds provides a regioselective route to pyrazolo[1,5-a]pyridines. doi.org Intramolecular cyclizations of precursors like transient nitrenes and ethynylpyridines have also been successfully employed to synthesize the pyrazolo[1,5-a]pyridine core. acs.org Another approach involves a one-pot cyclization to synthesize 3-halo-pyrazolo[1,5-a]pyrimidine derivatives through a reaction involving amino pyrazoles and enaminones, which begins with a cyclocondensation followed by oxidative halogenation. nih.gov

1,3-Dipolar Cycloaddition Reactions

One of the most prevalent and versatile methods for synthesizing the pyrazolo[1,5-a]pyridine skeleton is the [3+2] cycloaddition reaction, also known as the 1,3-dipolar cycloaddition. chim.it This reaction typically involves an N-iminopyridinium ylide, which serves as the 1,3-dipole, and an alkyne or alkene as the dipolarophile. acs.orgnih.gov

The synthesis of pyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives has been specifically achieved through this route. ciac.jl.cn The process involves generating N-aminopyridine sulfates from substituted pyridines and hydroxylamine-O-sulfonic acid. These sulfates are then reacted with ethyl propiolate in a 1,3-dipolar cycloaddition to yield ethyl pyrazolo[1,5-a]pyridine-3-carboxylates. Subsequent hydrolysis of the ester group with an aqueous solution of sodium hydroxide (B78521) affords the desired pyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives. ciac.jl.cn This method is advantageous as it avoids the difficult isolation of intermediate iodine salts and is suitable for large-scale production due to its mild conditions and low cost. ciac.jl.cn

Recent advancements have demonstrated metal-free, oxidative [3+2] cycloadditions of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins at room temperature. organic-chemistry.org Phenyliodine(III) diacetate (PIDA) can also mediate a regioselective cycloaddition of N-aminopyridinium ylides to electron-deficient alkenes. organic-chemistry.org Furthermore, a catalyst-free, sonochemical approach for the [3+2] cycloaddition of alkynes and alkenes to 2-imino-1H-pyridin-1-amines has been developed, yielding polysubstituted pyrazolo[1,5-a]pyridines in excellent yields. nih.gov

Dipole PrecursorDipolarophileConditionsProductYieldReference
N-aminopyridine sulfate (B86663)Ethyl propiolateWater/DMFEthyl pyrazolo[1,5-a]pyridine-3-carboxylate88-93% ciac.jl.cn
N-aminopyridinesα,β-Unsaturated carbonylsNMP, room tempFunctionalized pyrazolo[1,5-a]pyridines- organic-chemistry.org
2-Imino-1H-pyridin-1-aminesDialkyl acetylenedicarboxylatesSonication, catalyst-freePolysubstituted pyrazolo[1,5-a]pyridinesVery good to excellent nih.gov
1-Aminopyridinium iodide(E)-β-iodovinyl sulfonesK2CO32-Substituted pyrazolo[1,5-a]pyridinesGood to high rsc.org

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. distantreader.org This strategy is valued for its high atom economy, procedural simplicity, and ability to rapidly generate molecular diversity. distantreader.org

For the synthesis of related fused pyrazole systems like pyrazolo[1,5-a]pyrimidines, a well-established three-component reaction involves 3-amino-1H-pyrazoles, aldehydes, and an activated methylene (B1212753) compound such as malononitrile (B47326) or ethyl cyanoacetate. nih.gov The reaction proceeds in a one-pot fashion, typically through the formation of an imine intermediate, followed by nucleophilic attack and subsequent cyclization. nih.gov Rhodium(III)-catalyzed three-component annulation of 3-aminopyrazoles, aldehydes, and sulfoxonium ylides under microwave heating is another efficient method for creating diverse pyrazolo[1,5-a]pyrimidines. nih.gov These principles can be extended to the synthesis of pyrazolo[1,5-a]pyridine analogs by selecting appropriate starting materials.

Oxidative Annulation and Cross-Dehydrogenative Coupling Reactions

Cross-dehydrogenative coupling (CDC) has emerged as a powerful tool for C-C bond formation, directly coupling two C-H bonds under oxidative conditions. acs.org This approach is highly atom-economical and avoids the need for pre-functionalized starting materials.

An efficient synthesis of substituted pyrazolo[1,5-a]pyridines has been developed using a CDC reaction between N-amino-2-iminopyridines and β-ketoesters or β-diketones. acs.orgnih.govresearchgate.net This reaction is promoted by acetic acid and uses molecular oxygen as a green oxidant, proceeding under catalyst-free conditions. acs.orgnih.gov The proposed mechanism involves an acetic acid-promoted oxidative C(sp³)–C(sp²) dehydrogenative coupling, followed by a dehydrative cyclization. nih.gov

Palladium-catalyzed CDC has also been employed for the direct functionalization of the pyrazolo[1,5-a]pyridine core. For instance, a palladium(II)-catalyzed C-H bond activation enables the synthesis of 3,3′-bipyrazolo[1,5-a]pyridine derivatives via direct homocoupling of pyrazolo[1,5-a]pyridine precursors, with yields up to 94%. acs.org

Reactant 1Reactant 2Promoter/CatalystProduct TypeYieldReference
N-amino-2-iminopyridinesβ-Ketoesters/β-DiketonesAcetic acid, O2Substituted pyrazolo[1,5-a]pyridinesHigh acs.orgnih.gov
Pyrazolo[1,5-a]pyridinePyrazolo[1,5-a]pyridinePalladium(II)3,3′-Bipyrazolo[1,5-a]pyridinesup to 94% acs.org

Introduction and Functionalization of Substituents, including the Propyl Moiety at Position 7

The introduction of the propyl group at the 7-position of the pyrazolo[1,5-a]pyridine scaffold is a key step in the synthesis of the target compound. Several modern synthetic methodologies can be employed to achieve this functionalization, each with its own advantages and substrate scope considerations.

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution (NAS) presents a classical yet effective method for the introduction of substituents onto an aromatic ring, provided a suitable leaving group is present. In the context of the pyrazolo[1,5-a]pyridine system, a halogen atom, typically chlorine or bromine, at the 7-position can serve as a leaving group for substitution by a propyl nucleophile.

The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a Meisenheimer-like intermediate. The aromaticity is then restored by the departure of the leaving group. The reactivity of the 7-position towards nucleophilic attack is influenced by the electron-withdrawing nature of the fused pyrazole ring and the pyridine nitrogen.

A selective and efficient substitution of a chlorine atom at the C(7)-position of the related pyrazolo[1,5-a]pyrimidine core with morpholine (B109124) has been demonstrated, highlighting the feasibility of NAS at this position. nih.gov While direct substitution with a propyl Grignard or organolithium reagent can be challenging due to potential side reactions, this approach remains a viable synthetic consideration under carefully controlled conditions.

Table 1: Example of Nucleophilic Aromatic Substitution on a Related Heterocycle

Starting MaterialNucleophileProductYieldReference
2-[(benzyloxy)methyl]-5,7-dichloropyrazolo[1,5-a]pyrimidineMorpholine2-[(benzyloxy)methyl]-5-chloro-7-morpholinopyrazolo[1,5-a]pyrimidine92% nih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Reactions)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. This methodology can be effectively applied to introduce a propyl group at the 7-position of the pyrazolo[1,5-a]pyridine core. The general approach involves the reaction of a 7-halopyrazolo[1,5-a]pyridine (where the halide is typically Br or I) with propylboronic acid or its corresponding ester in the presence of a palladium catalyst, a suitable ligand, and a base.

The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to afford the desired 7-propylated product and regenerate the active palladium(0) species. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.

While a specific example for the 7-propylation of a pyrazolo[1,5-a]pyridine is not extensively documented, the successful application of Suzuki couplings on the pyrazolo[1,5-a]pyrimidine scaffold at positions C5 and C7 with various boronic acids underscores the potential of this method. nih.govnih.gov

Table 2: Conditions for Suzuki-Miyaura Coupling on a Related Heterocycle

Aryl HalideBoronic Acid DerivativeCatalyst/LigandBaseSolventProductYieldReference
2-[(benzyloxy)methyl]-5-chloro-7-morpholinopyrazolo[1,5-a]pyrimidineIndole-4-boronic acid pinacol (B44631) esterTetrakis(triphenylphosphine)palladium(0)2M aq. Na2CO3DME2-[(benzyloxy)methyl]-5-(indol-4-yl)-7-morpholinopyrazolo[1,5-a]pyrimidine83% nih.gov

C-H Activation and Functionalization Strategies

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocyclic compounds, avoiding the need for pre-functionalized starting materials such as organohalides or organometallics. For the pyrazolo[1,5-a]pyridine system, regioselective C-H activation at the 7-position has been successfully demonstrated.

Palladium-catalyzed direct arylation of pyrazolo[1,5-a]pyridines with aryl iodides has been shown to occur selectively at the C-7 position in the presence of a silver(I) carbonate additive. researchgate.net This indicates the inherent reactivity of the C7-H bond towards palladacycle formation, which is a key step in C-H activation pathways.

While the reported examples focus on C-H arylation, the development of C-H alkylation methodologies is an active area of research. It is conceivable that under specific catalytic conditions, a propyl group could be introduced directly at the 7-position via a C-H activation/alkylation cascade, potentially using a propyl-containing coupling partner. This approach offers a more streamlined and environmentally benign route to the desired 7-propylated intermediate.

Derivatization and Formation of the Carboxylic Acid Moiety at Position 3

The formation of the carboxylic acid group at the 3-position is the final key transformation to obtain this compound. This is typically achieved through the hydrolysis of a precursor functional group, most commonly an ester, or by the conversion of other functionalities like nitriles or aldehydes.

Ester Hydrolysis Methods

The hydrolysis of a 3-ester substituted pyrazolo[1,5-a]pyridine is a common and reliable method for the synthesis of the corresponding carboxylic acid. The synthesis of the ester precursor can be achieved through a 1,3-dipolar cycloaddition reaction between a substituted N-aminopyridine sulfate and an ethyl propiolate. ciac.jl.cn

The subsequent hydrolysis of the resulting ethyl pyrazolo[1,5-a]pyridine-3-carboxylate is typically carried out under basic conditions. Treatment with an aqueous solution of a strong base, such as sodium hydroxide, followed by acidification, readily yields the desired carboxylic acid. ciac.jl.cn This method is generally high-yielding and can be performed on a large scale.

Table 3: Representative Conditions for Ester Hydrolysis

Ester PrecursorReagentProductYieldReference
Substituted ethyl pyrazolo[1,5-a]pyridine-3-carboxylates30% NaOH (aq)Substituted pyrazolo[1,5-a]pyridine-3-carboxylic acids88-93% ciac.jl.cn

Conversion of Other Functional Groups to Carboxylic Acids

One plausible precursor is the 3-cyano-pyrazolo[1,5-a]pyridine derivative. The hydrolysis of nitriles to carboxylic acids is a well-established transformation in organic chemistry. This can be achieved under either acidic or basic conditions, often requiring elevated temperatures. For instance, the hydrolysis of 3-cyanopyridine (B1664610) to nicotinamide (B372718) and subsequently to nicotinic acid is an industrially important process. google.com A similar strategy could be employed for the synthesis of this compound from a 3-cyano intermediate.

Another potential route involves the oxidation of a 3-formylpyrazolo[1,5-a]pyridine. Aldehydes can be readily oxidized to carboxylic acids using a variety of oxidizing agents, such as potassium permanganate (B83412) or chromium-based reagents. The synthesis of pyrazole-3-carboxylic acids through the oxidation of a styryl group at the 5-position to a benzoyl group, followed by hydrolysis, has been reported, demonstrating the feasibility of oxidative transformations on the pyrazole ring system to access carboxylic acids. nih.gov

Optimization and Green Chemistry Considerations in Synthesis

Modern synthetic strategies for pyrazolo[1,5-a]pyridine scaffolds increasingly incorporate principles of optimization and green chemistry to enhance efficiency, reduce environmental impact, and facilitate the generation of diverse compound libraries. These considerations are crucial for the practical application of these compounds in various scientific fields.

To address this, several advanced strategies have been developed to control and enhance regioselectivity. One effective approach involves a catalyst-free concerted [3+2] cycloaddition of alkyne and alkene derivatives with 2-imino-1H-pyridin-1-amines. nih.govacs.org This method has demonstrated excellent regioselectivity, with the reaction mechanism being confirmed through X-ray single-crystal analysis of the products. nih.govacs.org Another powerful technique is the use of PIDA (phenyliodine diacetate) to mediate a regioselective cycloaddition of N-aminopyridinium ylides with electron-deficient alkenes, providing a facile route to multifunctionalized pyrazolo[1,5-a]pyridine architectures. organic-chemistry.org

Furthermore, cross-dehydrogenative coupling (CDC) reactions promoted by acetic acid and molecular oxygen offer a green and efficient pathway to uniquely substituted pyrazolo[1,5-a]pyridines. nih.gov This method avoids harsh reagents and provides a high degree of atom economy. The choice of starting materials and reaction conditions in these modern approaches allows for precise control over the regiochemical outcome, which is essential for structure-activity relationship (SAR) studies.

Table 1: Comparison of Regioselective Synthetic Methods for Pyrazolo[1,5-a]pyridine Analogs
MethodKey FeaturesTypical YieldsReference
[3+2] Cycloaddition of 2-imino-1H-pyridin-1-aminesCatalyst-free, sonochemical conditions, high regioselectivityVery good to excellent nih.govacs.org
PIDA-mediated cycloadditionFacile conditions, multifunctionalized productsNot specified organic-chemistry.org
AcOH/O2-promoted CDC reactionGreen, high atom economy, mild conditionsGood to excellent nih.gov

In line with green chemistry principles, solvent-free and microwave-assisted organic synthesis (MAOS) have emerged as powerful tools for the synthesis of pyrazolo[1,5-a]pyridine analogs. These techniques often lead to shorter reaction times, higher yields, and simplified workup procedures compared to conventional heating methods. researchgate.netjetir.org

Microwave irradiation has been successfully employed in the synthesis of various pyrazolo[1,5-a]pyrimidines, which are structurally similar to the target compound. researchgate.netnih.gov The application of microwaves can significantly accelerate cyclocondensation and multicomponent reactions, making the synthesis more efficient. chim.itresearchgate.netnih.gov For instance, a one-pot, three-component domino reaction under solvent-free microwave conditions has been reported for the synthesis of related heterocyclic systems, showcasing the potential of this technology. nih.gov

Solvent-free reactions, often facilitated by grinding or heating neat reactants, minimize the use of hazardous organic solvents, reducing the environmental footprint of the synthesis. researchgate.netjetir.orgmdpi.com The synthesis of pyrano[2,3-c]pyrazoles, for example, has been efficiently achieved under solvent-free conditions, demonstrating the feasibility of this approach for related pyrazole-fused heterocycles. jetir.orgmdpi.com

Table 2: Green Synthesis Approaches for Pyrazolo-fused Heterocycles
TechniqueAdvantagesExample ReactionReference
Microwave-Assisted Organic Synthesis (MAOS)Reduced reaction times, improved yields, enhanced reaction controlCyclocondensation for pyrazolo[1,5-a]pyrimidines researchgate.netchim.it
Solvent-Free SynthesisReduced solvent waste, simplified workup, often milder conditionsOne-pot synthesis of pyrano[2,3-c]pyrazoles jetir.orgmdpi.com

The pyrazolo[1,5-a]pyridine scaffold is well-suited for the generation of compound libraries for high-throughput screening in drug discovery and materials science. Parallel synthesis protocols enable the rapid production of a large number of analogs with diverse substituents.

A straightforward amidation of pyrazolo[1,5-a]pyridine-3-carboxylic acids with a variety of primary amines has been utilized to create libraries of pyrazolo[1,5-a]pyridine-3-carboxamides. nih.govnih.gov This approach allows for the systematic exploration of the chemical space around the core scaffold. The synthesis of these libraries often involves a multi-step sequence that is amenable to parallel execution, starting from substituted pyridines and culminating in the desired carboxamides. nih.gov

The development of reproducible and scalable methods for the synthesis of key intermediates is crucial for successful library generation. researchgate.net For instance, the synthesis of 3,6-substituted pyrazolo[1,5-a]pyrimidines has been optimized for scalability, providing a solid foundation for the rational design of selective inhibitors for various biological targets. researchgate.net The use of solid-phase synthesis has also been explored for the preparation of pyrazolopyridines, further facilitating the generation of compound libraries.

Table 3: Library Generation of Pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802) Analogs
Synthetic StrategyKey IntermediatesDiversity ElementsReference
Parallel AmidationPyrazolo[1,5-a]pyridine-3-carboxylic acidsVarious primary amines nih.govnih.gov
Multi-step Parallel SynthesisSubstituted pyridines, ethyl propiolate derivativesSubstituents on the pyridine and pyrazole rings nih.gov

For the practical application of this compound and its analogs, the development of process-efficient and scalable synthetic routes is paramount. An improved synthesis of pyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives has been reported, which is mild, easy to process, and low-cost, making it suitable for mass production. ciac.jl.cn This method involves the 1,3-dipolar cycloaddition of N-aminopyridine sulfates with ethyl propiolate, followed by hydrolysis, and achieves high yields of 88-93%. ciac.jl.cn

Sonochemical synthesis has also been shown to be a highly efficient and scalable strategy for producing pyrazolo[1,5-a]pyridine derivatives. nih.govacs.org This method often proceeds under catalyst-free conditions and can significantly reduce reaction times compared to conventional heating. nih.gov The development of reproducible and scalable methods is also crucial for the synthesis of biologically active pyrazolo[1,5-a]pyrimidine derivatives, which serve as a basis for the rational design of therapeutic agents. researchgate.net These scalable syntheses often focus on optimizing each step of the reaction sequence to maximize yield and purity while minimizing cost and environmental impact.

Table 4: Scalable Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxylic Acid Derivatives
MethodKey AdvantagesReported YieldsReference
Improved 1,3-dipolar cycloadditionMild conditions, low cost, suitable for mass production88-93% ciac.jl.cn
Sonochemical SynthesisCatalyst-free, rapid, scalableVery good to excellent nih.govacs.org

Chemical Reactivity and Transformations of 7 Propylpyrazolo 1,5 a Pyridine 3 Carboxylic Acid Derivatives

Reactions Involving the Carboxylic Acid Group

The carboxylic acid functional group at the 3-position of the 7-propylpyrazolo[1,5-a]pyridine core is a versatile handle for a variety of chemical transformations. Its reactivity is central to the synthesis of diverse derivatives, enabling the exploration of this scaffold for various applications.

The synthesis of amides and esters from 7-propylpyrazolo[1,5-a]pyridine-3-carboxylic acid is a fundamental approach to creating libraries of new compounds. These reactions are crucial for modifying the compound's physicochemical properties.

Amidation reactions involve the coupling of the carboxylic acid with a primary or secondary amine. To facilitate this transformation, the carboxylic acid is typically activated in situ. Common activating agents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These reactions are often carried out in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) to improve reaction efficiency and minimize side reactions. mdpi.com The use of a sulfur trioxide pyridine (B92270) complex (SO₃•py) has also been reported as an effective method for the amidation of various carboxylic acids with formamide (B127407) derivatives. elsevierpure.comresearchgate.net

Esterification can be achieved through several established methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. google.com Alternatively, the carboxylic acid can be converted to its corresponding carboxylate salt and subsequently reacted with an alkyl halide. The use of coupling agents, similar to those employed in amidation, can also facilitate the formation of esters. researchgate.net

Table 1: Examples of Amidation and Esterification Reagents

Reaction TypeActivating/Coupling Agent(s)Amine/Alcohol Source
AmidationEDC, HOBtPrimary or Secondary Amines
AmidationDCC, DMAPPrimary or Secondary Amines
AmidationSO₃•pyFormamide derivatives elsevierpure.comresearchgate.net
EsterificationSulfuric Acid (catalyst)Alcohols google.com
EsterificationThionyl ChlorideAlcohols

The carboxylic acid can be converted into a more reactive acyl halide, most commonly an acyl chloride. This is typically achieved by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. dergipark.org.treurekaselect.com This transformation is a key step for subsequent reactions that may not proceed efficiently with the less reactive carboxylic acid. libretexts.org

The resulting acyl chloride of this compound is a versatile intermediate. It readily reacts with a wide array of nucleophiles to produce various derivatives. For example, its reaction with amines provides a high-yielding route to amides, often under milder conditions than direct coupling methods. nih.gov Similarly, reaction with alcohols affords esters. researchgate.net These acyl halides can also be employed in Friedel-Crafts acylation reactions with electron-rich aromatic compounds to form ketones.

Reactivity at the Propyl Moiety and Other Positions on the Pyrazolo[1,5-a]pyridine (B1195680) Ring

Beyond the carboxylic acid group, the propyl substituent and the pyrazolo[1,5-a]pyridine ring system itself offer sites for further chemical modification. The propyl group, particularly the benzylic carbon adjacent to the ring, could potentially undergo radical halogenation.

The pyrazolo[1,5-a]pyridine ring is susceptible to electrophilic substitution reactions. The regioselectivity of these reactions is influenced by the directing effects of the existing substituents on the ring. For instance, nitration of pyrazolo[1,5-a]pyrimidine (B1248293) systems has been shown to be highly reagent-dependent, yielding different isomers based on the conditions used. researchgate.net Similarly, bromination can lead to mono- or di-substituted products. researchgate.net The specific outcomes of electrophilic substitution on the 7-propylpyrazolo[1,5-a]pyridine ring would depend on the interplay of the electronic effects of the propyl group and the fused pyrazole (B372694) ring.

Exploration of Reaction Mechanisms for Key Chemical Transformations

The mechanisms for the primary transformations of this compound are well-understood principles in organic chemistry.

In carbodiimide-mediated amidation , the carboxylic acid adds to the carbodiimide (B86325) (e.g., EDC) to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine nucleophile to form the amide bond. The role of additives like HOBt is to intercept the O-acylisourea, forming an activated ester that is less prone to side reactions and then reacts with the amine.

The formation of an acyl chloride using thionyl chloride proceeds through the initial attack of the carboxylic acid's carbonyl oxygen on the sulfur atom of SOCl₂, forming a chlorosulfite intermediate. A subsequent nucleophilic attack by the chloride ion on the carbonyl carbon leads to the elimination of sulfur dioxide and hydrogen chloride, yielding the acyl chloride. libretexts.org

The Fischer esterification mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This enhances the electrophilicity of the carbonyl carbon, which is then attacked by the alcohol nucleophile. The resulting tetrahedral intermediate undergoes a series of proton transfers, culminating in the elimination of a water molecule to form the final ester product.

Structure Activity Relationship Sar Studies and Molecular Design of Pyrazolo 1,5 a Pyridine 3 Carboxylic Acid Derivatives

Impact of Substituents on In Vitro Biological Activity Profiles

The biological activity of pyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. Modifications at positions C2, C5, and C7 have been extensively explored to optimize potency, selectivity, and pharmacokinetic properties.

While specific research focusing exclusively on the 7-propyl substituent is limited, its effects can be inferred from studies on other C7-substituted analogues. A propyl group is a small, flexible alkyl chain that would primarily introduce steric bulk and a positive inductive (electron-donating) effect. These properties can influence the molecule's conformation and its ability to fit into hydrophobic pockets within a target's active site.

In contrast, other substituents at the C7 position have shown varied effects:

Amino Groups: Introduction of amino-containing groups, such as morpholine (B109124) or oxetan-3-yl amine, has been a successful strategy. The morpholine moiety is crucial for activity in PI3Kδ inhibitors, where its oxygen atom acts as a hydrogen bond acceptor, interacting with key residues like Val-828 in the hinge region of the enzyme. mdpi.comnih.gov Similarly, a 7-oxetan-3-yl amino group was used to lower lipophilicity and reduce off-target effects (e.g., hERG binding) in CK2 kinase inhibitors. nih.gov

Aryl Groups: The introduction of aryl substituents at the C7 position can lead to potent multikinase inhibitors, likely through establishing favorable π-π stacking or other hydrophobic interactions within the kinase binding site. nih.gov

Halogens: A 7-iodo substituent confers unique electronic and steric properties. The iodine atom can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and confer metabolic stability.

The table below summarizes the potential effects of different substituents at the C7 position.

Substituent at C7Primary Effect(s)Potential Impact on Biological Activity
Propyl Steric bulk, Electron-donatingMay occupy hydrophobic pockets, influencing potency and selectivity.
Morpholinyl H-bond acceptor, BulkForms key hydrogen bonds in the hinge region of kinases like PI3Kδ. mdpi.com
Oxetan-3-yl amino Reduced lipophilicityImproves pharmacokinetic properties and reduces off-target binding. nih.gov
Aryl Hydrophobicity, π-π stackingCan enhance binding affinity through hydrophobic and aromatic interactions. nih.gov
Iodo Halogen bonding, Steric bulkCan increase binding affinity and improve metabolic stability.

The carboxylic acid group at the C3 position is a key pharmacophoric feature, playing a pivotal role in the molecular interactions of these compounds with their biological targets. This functional group is a versatile hydrogen bond donor and acceptor and can exist in its anionic carboxylate form at physiological pH, enabling potent ionic interactions.

Research on pyrazolo[1,5-a]pyrimidine-based kinase inhibitors has demonstrated that the C3-carboxylic acid is often critical for high binding affinity and selectivity. For instance, in a series of CK2 inhibitors, the carboxylic acid group was found to form crucial polar interactions, including a salt bridge with a conserved lysine (B10760008) residue (K68) and a hydrogen bond with a glutamate (B1630785) residue (E81) in the enzyme's active site. nih.gov The importance of this group is underscored by the observation that its replacement with a corresponding methyl ester leads to a significant loss of inhibitory activity. nih.gov

The carboxylic acid moiety can also:

Enhance Solubility: Its polar nature can improve the aqueous solubility of the parent molecule, which is a desirable property for drug candidates.

Serve as a Synthetic Handle: The carboxylic acid can be readily converted into other functional groups, such as amides or esters, to probe the SAR of the C3 position and fine-tune the compound's properties. nih.govnih.gov This allows for the exploration of additional interactions within the target binding site.

Pharmacophore Identification and Molecular Design Principles

Pharmacophore modeling is a cornerstone of the molecular design of pyrazolo[1,5-a]pyridine (B1195680) derivatives. By identifying the essential spatial arrangement of chemical features required for biological activity, researchers can design novel compounds with improved potency and selectivity.

A study on pyrazolo[1,5-a]pyridine analogues as selective inhibitors of phosphodiesterase 4 (PDE4) led to the development of a five-point pharmacophore model, designated AHHRR.3. nih.gov This model identified the following features as crucial for potent PDE4 inhibition:

One Hydrogen Bond Acceptor (A)

One Hydrogen Bond Donor (H)

Two Aromatic Rings (R)

Two Hydrophobic Groups (R)

Docking studies supporting this model revealed that the pharmacophoric features engage in specific interactions with key amino acid residues in the PDE4 active site, such as hydrogen bonds with Gln443 and π-π stacking with Phe446. nih.gov Such models provide a rational basis for designing new derivatives by ensuring that proposed structures retain these key interactive elements.

Scaffold Modifications and Bioisosteric Replacement Strategies

Scaffold modification and bioisosteric replacement are powerful strategies used to optimize the properties of lead compounds based on the pyrazolo[1,5-a]pyridine core. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects.

Notable examples of these strategies include:

Scaffold Hopping: In one research effort, the 5-(1H-pyrrol-1-yl)pyrazole scaffold, identified as an antibacterial agent, was successfully replaced with the pyrazolo[1,5-a]pyrimidine (B1248293) heterocycle. arkat-usa.orgunisi.it This modification aimed to reduce conformational flexibility and alter the molecule's three-dimensional structure while maintaining key interaction points. arkat-usa.org

Purine (B94841) Bioisosteres: The pyrazolo[1,5-a]-1,3,5-triazine scaffold has been effectively employed as a bioisostere for the natural purine ring system. nih.gov This strategy was used to develop analogues of the CDK inhibitor (R)-roscovitine, resulting in a compound with significantly higher potency. The triazine bioisostere perfectly mimics the physicochemical properties of the purine ring while offering greater in vivo stability. nih.gov

Ring-Opening Strategies: To address acquired drug resistance in kinase inhibitors, ring-opening scaffold-hopping strategies have been employed. This involves replacing a cyclic moiety with an open-chain analogue to optimize molecular orientation and minimize steric clashes with mutated residues in the target enzyme. mdpi.com

Ligand-Based and Structure-Based Drug Design Approaches

Both ligand-based and structure-based design methodologies have been instrumental in the discovery and optimization of pyrazolo[1,5-a]pyridine derivatives.

Structure-Based Drug Design (SBDD): This approach relies on the three-dimensional structure of the biological target, typically determined by X-ray crystallography. In the development of CK2 inhibitors, an X-ray co-crystal structure of a lead compound bound to the enzyme revealed critical interactions, such as hydrogen bonding between the pyrazolo[1,5-a]pyrimidine core and the kinase hinge region. nih.gov This structural information guided a series of modifications that led to inhibitors with picomolar potency. researchgate.net SBDD allows for the rational design of modifications to enhance binding affinity, improve selectivity, and displace key water molecules from the active site to increase ligand potency. nih.gov

Ligand-Based Drug Design (LBDD): When the 3D structure of the target is unknown, LBDD methods such as pharmacophore modeling and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) are employed. nih.gov These models are built based on the structures of a series of known active and inactive compounds. The previously mentioned AHHRR.3 pharmacophore for PDE4 inhibitors is a prime example of an LBDD approach that successfully captured the essential features for activity and guided the design of new molecules. nih.gov Molecular docking, a computational technique that predicts the preferred orientation of a ligand when bound to a target, is also widely used to rationalize observed SAR and prioritize the synthesis of new compounds. nih.govnih.gov

Theoretical and Computational Chemistry Studies on 7 Propylpyrazolo 1,5 a Pyridine 3 Carboxylic Acid and Analogs

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode of small molecule ligands to the active site of a protein target.

Computational studies have successfully predicted the binding modes of pyrazolo[1,5-a]pyridine (B1195680) and its analogs with several key biological targets, offering insights into their potential therapeutic applications.

MurA: The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold has been identified as a potential inhibitor of MurA, an essential enzyme in bacterial cell wall biosynthesis, making it a target for novel antibacterial agents. acs.org Docking studies of novel arylazopyrazolo[1,5-a]pyrimidines have been performed to understand their interaction with the MurA active site. acs.org

CDK2 Kinase: Cyclin-dependent kinase 2 (CDK2) is a crucial regulator of the cell cycle, and its inhibition is a key strategy in cancer therapy. nih.govsci-hub.se Molecular docking of pyrazolo[1,5-a]pyrimidine and pyrazole-based analogs into the ATP binding pocket of CDK2 has revealed binding modes similar to known inhibitors. nih.govnih.govnih.gov These studies help validate the potential of these scaffolds to act as CDK2 inhibitors. sci-hub.se The pyrazolo[1,5-a]pyrimidine nucleus is often designed to mimic the adenine (B156593) group of ATP, fitting well within the binding cleft. nih.gov

PDE4: Phosphodiesterase 4 (PDE4) is a target for anti-inflammatory agents. nih.gov In silico docking of pyrazolo[1,5-a]pyridine analogs into the active site of PDE4 has identified crucial interactions with key residues, explaining their inhibitory activity. nih.gov

Mcl-1: Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein overexpressed in many cancers. nih.gov While specific docking studies on 7-Propylpyrazolo[1,5-a]pyridine-3-carboxylic acid with Mcl-1 are not detailed, the general approach of using computational methods to design inhibitors for this target is well-established. nih.gov Fragment-based screening and structure-based design are common strategies to develop potent Mcl-1 inhibitors. nih.gov

Table 1: Predicted Binding Interactions of Pyrazolo[1,5-a]pyridine Analogs with Biological Targets
Target ProteinTherapeutic AreaKey Interacting ResiduesReference
CDK2OncologyGlu82, Leu83 nih.govsci-hub.se
PDE4InflammationAsp392, Asn395, Gln443, His234, Phe414 nih.gov
MurAAntibacterialData specific to key residues not detailed in provided sources. acs.org

The stability of ligand-target complexes is governed by various non-covalent interactions. Analysis of these interactions is critical for understanding binding affinity and selectivity.

Hydrogen Bonding: This is a predominant interaction for pyrazolo[1,5-a]pyridine analogs. In studies with CDK2, hydrogen bonds are consistently observed between the pyrazole (B372694) core and the hinge region residue Leu83. nih.govsci-hub.se For PDE4 inhibitors, crucial hydrogen bond interactions have been noted with residues such as Asp392, Asn395, and Gln443. nih.gov The carboxylic acid group present in the subject compound is a prime candidate for forming strong hydrogen bonds with receptor sites.

π-π Stacking: The aromatic nature of the pyrazolo[1,5-a]pyridine core facilitates π-π stacking interactions with aromatic residues in the protein's active site. researchgate.net For instance, in the active site of PDE4, pharmacophoric features of pyrazolo[1,5-a]pyridine analogs exhibit π-π stacking with His234, Phe414, and Phe446 residues. nih.gov These interactions are vital for the proper orientation and anchoring of the ligand within the binding pocket.

Conformational Analysis and Molecular Dynamics Simulations (e.g., Replica-Exchange Molecular Dynamics (REMD))

While docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-protein complex over time. These simulations can confirm the stability of the predicted binding mode and reveal conformational changes. nih.gov Studies on pyrazolo[1,5-a]pyrimidine inhibitors of CDK2 have used MD simulations to confirm the accuracy of docking and the reliability of the active conformations. nih.gov

Conformational analysis of the pyrazolo[1,5-a]pyrimidine scaffold and its derivatives is important, as the flexibility or rigidity of the molecule can influence its binding properties. mdpi.com For complex systems or molecules with high conformational flexibility, advanced techniques like Replica-Exchange Molecular Dynamics (REMD) are employed. nih.gov REMD is an enhanced sampling method that combines MD simulations with a Monte Carlo algorithm to overcome high energy barriers, allowing for a more thorough exploration of the conformational space. nih.govresearchgate.net This method is particularly useful for studying processes like protein aggregation or complex ligand binding events where conventional MD might get trapped in local energy minima. nih.govresearchgate.net

Quantum Chemical Calculations and Mechanistic Insights

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure of molecules and to elucidate reaction mechanisms. researchgate.net For the pyrazolo[1,5-a]pyridine system, computational studies have been used to support proposed mechanistic pathways for its synthesis. For example, DFT calculations have helped to understand the regioselectivity of cycloaddition strategies used to form the heterocyclic core. researchgate.net These calculations provide a deeper understanding of the chemical reactivity and properties of the scaffold, which can guide further synthetic efforts. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

For pyrazolo[1,5-a]pyrimidine and related analogs, 3D-QSAR studies have been successfully conducted to understand the structural requirements for potent inhibitory activity against targets like CDK2 and PDE4. nih.govnih.gov These models generate contour maps that visualize the regions around the molecule where certain properties (e.g., steric bulk, hydrophobicity, electrostatic charge) are favorable or unfavorable for activity. nih.gov For CDK2 inhibitors, a 3D-QSAR model indicated that bulky and hydrophobic features in certain regions are beneficial for biological activity. nih.gov Similarly, a five-point pharmacophore model for PDE4 inhibitors identified one hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups as crucial for activity. nih.gov

Table 2: Examples of QSAR Models for Pyrazolo[1,5-a]pyridine/pyrimidine (B1678525) Analogs
TargetModel TypeKey Statistical ParametersInsights GainedReference
CDK2CoMSIA (3D-QSAR)Q² = 0.516, R²_ncv = 0.912, R²_pre = 0.914Identified favorable steric and hydrophobic regions for substituents. nih.gov
PDE4Pharmacophore/3D-QSARr²_cv = 0.8147, R² = 0.9545Highlighted the importance of H-bond acceptors, aromatic rings, and hydrophobic groups. nih.gov

Virtual Screening and Predictive Modeling for Compound Discovery

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. This approach significantly reduces the number of compounds that need to be synthesized and tested experimentally.

Pharmacophore-based and docking-based virtual screening approaches have been effectively used to identify novel pyrazolo[1,5-a]pyrimidine derivatives. rsc.orgnih.gov For example, pharmacophore models have been generated from known inhibitors and then used to screen databases like ZINC to find new hits with potential anti-tubercular activity by targeting the InhA enzyme. nih.govresearchgate.net This strategy has proven to be an effective method for identifying new and potent hit molecules for various biological targets. rsc.org

In Vitro Biological Activity and Mechanistic Insights of Pyrazolo 1,5 a Pyridine 3 Carboxylic Acid Derivatives

Enzyme Inhibition Studies

Derivatives of the pyrazolo[1,5-a]pyridine (B1195680) core have been explored for their ability to inhibit various enzymes, a key strategy in the development of new therapeutic agents.

Phosphodiesterase (PDE2A) Inhibition

Research into the phosphodiesterase (PDE) inhibitory activity of pyrazolo[1,5-a]pyridine derivatives has been explored, stemming from the non-selective PDE inhibitor Ibudilast, which features this core scaffold. nih.gov Efforts to develop selective inhibitors have led to the synthesis of various derivatives. For example, replacing the isopropyl ketone of Ibudilast with a pyridazinone heterocycle has been a strategy to target PDE3 and PDE4. nih.gov Structure-activity relationship studies have shown that specific substitutions on the pyrazolo[1,5-a]pyridine ring, such as a methoxy (B1213986) group at the C-7 position, can strongly promote PDE4 inhibition. nih.gov While specific data on PDE2A inhibition by 7-Propylpyrazolo[1,5-a]pyridine-3-carboxylic acid is not available, the established activity of related compounds suggests that the pyrazolo[1,5-a]pyridine scaffold is a viable starting point for the design of PDE inhibitors.

MurA Enzyme Inhibition

There is currently no publicly available research specifically detailing the MurA enzyme inhibitory activity of this compound or its close derivatives.

Cellular Activity Assays (In Vitro)

The in vitro cellular activities of pyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives have been assessed, particularly in the contexts of cancer and tuberculosis.

Anti-proliferative Efficacy in Cancer Cell Lines (e.g., MCF-7, HCT-116, HepG2, B16-F10, HeLa, A549)

The antiproliferative potential of pyridine-containing heterocyclic structures is a subject of ongoing research in oncology. nih.gov Various derivatives of pyrazolo[1,5-a]pyrimidines and related pyrazole (B372694) compounds have been evaluated for their ability to inhibit the growth of a range of cancer cell lines. For instance, some pyrazolo[3,4-d]pyrimidin-4-one derivatives have shown antiproliferative activity against the MCF-7 human breast adenocarcinoma cell line. nih.gov

While specific IC50 values for this compound against cell lines such as MCF-7, HCT-116, HepG2, B16-F10, HeLa, and A549 are not documented in the available literature, the broader family of pyrazolo-fused pyridines and pyrimidines has demonstrated anticancer properties. The antiproliferative activity is often linked to the inhibition of protein kinases that are critical for cancer cell proliferation and survival. dntb.gov.ua The structural characteristics of these compounds, including the nature and position of substituents on the heterocyclic core, play a crucial role in determining their potency and selectivity against different cancer cell types. nih.gov

Antituberculosis Activity against Mycobacterium tuberculosis Strains (including drug-resistant isolates)

A significant area of investigation for pyrazolo[1,5-a]pyridine derivatives is their potential as antitubercular agents. A series of pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802) derivatives have been designed and synthesized, showing promising in vitro activity against both drug-sensitive (Mtb H37Rv) and multidrug-resistant Mtb (MDR-TB) strains. nih.gov These compounds have exhibited potent inhibitory activities with low nanomolar Minimum Inhibitory Concentration (MIC) values. nih.gov

Structure-activity relationship studies have indicated that the substituent at the R1 position on the pyridine (B92270) ring influences the anti-TB activity. For example, a study that varied the position of a methyl group on the pyridine ring (at positions 4, 5, 6, and 7) found that the substitution position had a notable impact on the compound's potency against the Mtb H37Rv strain. nih.gov Although this study did not specifically report on a 7-propyl substituent, the findings suggest that modifications at the 7-position are a viable strategy for modulating antitubercular activity. The promising results for pyrazolo[1,5-a]pyridine-3-carboxamides highlight the potential of this scaffold in the development of new treatments for tuberculosis, including drug-resistant infections. nih.govsemanticscholar.org

Compound Class Target Organism Key Findings
Pyrazolo[1,5-a]pyridine-3-carboxamide DerivativesMycobacterium tuberculosis (H37Rv and MDR strains)Excellent in vitro potency with nanomolar MIC values; substituent position on the pyridine ring affects activity. nih.govnih.gov

Information on "this compound" is Not Publicly Available

Following a comprehensive search of publicly available scientific literature and databases, no specific information was found regarding the in vitro biological activity, mechanistic insights, or target engagement of the chemical compound This compound .

The investigation included targeted searches for data related to its potential activity as a Respiratory Syncytial Virus (RSV) fusion protein inhibitor, as well as any studies on its target engagement and selectivity profiling in in vitro systems. Despite exploring the broader class of pyrazolo[1,5-a]pyridine derivatives, which have shown activity in various biological contexts, no research data or publications specifically detailing the biological properties of the 7-propyl substituted variant could be retrieved.

Therefore, it is not possible to provide an article on the requested topics for this specific compound based on the current available information.

Advanced Analytical Characterization of 7 Propylpyrazolo 1,5 a Pyridine 3 Carboxylic Acid and Its Research Intermediates

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are at the forefront of molecular characterization, offering profound insights into the atomic and molecular structure through the interaction of matter with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structure determination of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

For 7-Propylpyrazolo[1,5-a]pyridine-3-carboxylic acid , the ¹H NMR spectrum would present a unique fingerprint. Protons on the pyrazolo[1,5-a]pyridine (B1195680) core would appear in the aromatic region, with their chemical shifts and coupling patterns revealing their precise location. The propyl group at the 7-position would exhibit characteristic signals: a triplet for the terminal methyl (CH₃) protons, a multiplet for the central methylene (B1212753) (CH₂) protons, and another triplet for the methylene protons directly attached to the aromatic ring. The proton at the 2-position of the pyrazole (B372694) ring typically appears as a distinct singlet.

While specific, experimentally-derived NMR data for this compound is not widely available in peer-reviewed literature, the table below presents expected and observed data for closely related structures to illustrate the typical chemical shifts.

Nucleus Expected Chemical Shift (δ) Range for this compound Observed Data for a Related Pyrazole Derivative¹
¹H NMR Aromatic Protons: 7.0-9.0 ppmPropyl CH₂ (adjacent to ring): ~2.8-3.2 ppmPropyl CH₂ (middle): ~1.6-2.0 ppmPropyl CH₃: ~0.9-1.2 ppmCarboxylic Acid OH: >10 ppm (broad)Aromatic Protons: 7.20-7.83 ppm
¹³C NMR Carboxylic Acid C=O: ~160-170 ppmAromatic Carbons: ~110-150 ppmPropyl CH₂ (adjacent to ring): ~30-35 ppmPropyl CH₂ (middle): ~20-25 ppmPropyl CH₃: ~10-15 ppmCarbonyl Carbon: 161.9 ppmAromatic Carbons: 123.1-144.2 ppm
¹Data for 4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid methyl ester. dergipark.org.tr

This interactive table provides a guide to the expected NMR signals for the target compound based on general principles and data from similar structures.

Mass Spectrometry (MS, HRMS)

Mass Spectrometry (MS) is a vital tool for determining the molecular weight of a compound and, with high-resolution instruments (HRMS), its elemental composition. For this compound, the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its exact mass. HRMS would allow for the confirmation of the molecular formula, C₁₁H₁₂N₂O₂, by providing a mass measurement with high accuracy and precision. Fragmentation patterns can also offer structural clues, such as the characteristic loss of the carboxyl group (-COOH) or cleavage of the propyl side chain.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present within a molecule. The IR spectrum of this compound would be expected to display several characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would indicate the O-H stretching of the carboxylic acid dimer. A strong, sharp peak around 1700 cm⁻¹ would correspond to the C=O (carbonyl) stretch of the carboxylic acid. Aliphatic C-H stretching vibrations from the propyl group would appear just below 3000 cm⁻¹, while aromatic C-H stretches would be seen just above 3000 cm⁻¹. Vibrations associated with the C=N and C=C bonds of the fused heterocyclic rings would be observed in the 1450-1650 cm⁻¹ region. Such characteristic bands have been reported for various pyrazole-3-carboxylic acid derivatives.

X-ray Crystallography for Solid-State Structure and Stereochemistry

X-ray crystallography provides the most definitive structural information for crystalline compounds, offering a precise three-dimensional map of the atomic positions. This technique allows for the accurate determination of bond lengths, bond angles, and intermolecular interactions in the solid state. While no crystal structure for this compound is currently available in the public domain, this method would be the ultimate confirmation of its molecular structure. For related heterocyclic systems, X-ray crystallography has been crucial in confirming regioselectivity in synthesis and understanding solid-state packing.

Chromatographic Techniques for Separation and Purity Analysis

Chromatographic methods are indispensable for the separation and purification of target compounds from reaction mixtures and for the subsequent assessment of their purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile organic compounds. For a compound like this compound, a reversed-phase HPLC method would be most appropriate. This typically involves a C18 stationary phase and a mobile phase consisting of a gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acidic modifier such as formic or trifluoroacetic acid to ensure sharp peak shapes for the carboxylic acid. The purity is quantified by integrating the area of the product peak relative to the total area of all observed peaks. The retention time under a specific set of conditions is a characteristic identifier for the compound. Purity assessment by HPLC is a standard practice for commercial samples of related compounds, such as 7-Methyl-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester. chemimpex.comjk-sci.com

Column Chromatography

Column chromatography is a cornerstone purification technique in synthetic organic chemistry, widely employed for the separation of compounds from complex mixtures. doi.org For pyrazolo[1,5-a]pyridine derivatives and their intermediates, silica (B1680970) gel is the most common stationary phase due to its versatility and effectiveness in separating compounds with varying polarities. doi.org

The purification of the target compound, this compound, and its synthetic precursors often involves meticulous selection of the mobile phase to achieve optimal separation. The choice of eluent is critical and is typically determined through preliminary analysis using thin-layer chromatography (TLC). doi.org A gradient of solvents is frequently used to enhance the resolution of the separation. For instance, a common strategy involves starting with a non-polar solvent and gradually increasing the polarity by introducing a more polar solvent.

In the purification of related heterocyclic compounds, various solvent systems have been proven effective. For example, crude products of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been successfully purified using a gradient of 0–5% methanol in ethyl acetate. nih.gov Other research on similar structures has utilized eluent systems such as ethyl acetate/hexanes and ethyl acetate/dichloromethane (B109758) mixtures. doi.orgrsc.org The purification of intermediates leading to pyrazolo[1,5-a]pyridines may also be accomplished with solvent systems like dichloromethane and methanol. ias.ac.in

Below is an interactive data table summarizing typical column chromatography conditions used for the purification of pyrazolo[1,5-a]pyridine derivatives and analogous compounds.

Compound TypeStationary PhaseEluent System (Mobile Phase)Reference
Pyrazolo[1,5-a]pyrimidine derivativesSilica Gel0–5% Methanol gradient in Ethyl Acetate nih.gov
Pyrazolo[1,5-a]pyridine derivativesSilica Gel12.5% to 20.0% Ethyl Acetate/Hexanes doi.org
Amide derivativesSilica GelEthyl Acetate/Dichloromethane (gradient) rsc.org
Pyrazolo[1,5-a]pyrimidine intermediatesSilica Gel5% Methanol in Dichloromethane ias.ac.in

The successful application of column chromatography ensures that the isolated this compound and its intermediates are of high purity, which is a prerequisite for unambiguous characterization by other analytical methods and for their use in subsequent research.

Other Advanced Characterization Techniques (e.g., Elemental Analysis)

Following purification, a battery of advanced characterization techniques is employed to confirm the elemental composition and structural integrity of the synthesized compounds. Among these, elemental analysis is a fundamental method that provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a sample. This technique is crucial for verifying the empirical formula of a newly synthesized compound. longdom.org

The experimentally determined percentages of each element are compared with the theoretically calculated values for the proposed molecular formula. A close correlation between the observed and calculated values provides strong evidence for the compound's identity and purity. longdom.org This technique has been extensively used to confirm the structures of various pyrazolo[1,5-a]pyridine and related heterocyclic systems. ekb.egacs.org

For instance, in the characterization of a pyrazolo[3,4-c]pyridine derivative, the calculated elemental composition was C, 46.89%; H, 4.46%; N, 7.29%. The observed values were C, 46.99%; H, 4.36%; N, 7.19%, showing a strong agreement. longdom.org Similarly, for a pyrazolo[1,5-a]pyrimidine derivative, the calculated values were C, 62.98%; H, 4.17%; N, 23.19%, while the found values were C, 63.00%; H, 4.22%; N, 23.21%. ekb.eg

The following interactive data table presents representative elemental analysis data for compounds with structures related to this compound, illustrating the expected precision of this technique.

Compound ClassMolecular FormulaElementCalculated (%)Observed (%)Reference
Pyrazolo[3,4-c]pyridine DerivativeC₁₅H₁₇IN₂O₃C46.8946.99 longdom.org
H4.464.36 longdom.org
N7.297.19 longdom.org
Pyrazolo[1,5-a]pyrimidine DerivativeC₁₉H₁₅FN₆OC62.9863.00 ekb.eg
H4.174.22 ekb.eg
N23.1923.21 ekb.eg
7-Amino-6-cyano-2-methyl-5-p-tolylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl esterC₂₀H₂₂N₄O₂C68.55Not Reported acs.org
H6.33Not Reported acs.org
N15.99Not Reported acs.org

While specific elemental analysis data for this compound is not publicly available, the examples above demonstrate the standard format and accuracy expected from such an analysis for this class of compounds. This technique, in conjunction with spectroscopic methods, provides a comprehensive characterization, confirming the identity and purity of the target molecule and its intermediates.

Q & A

Q. What are the standard synthetic protocols for 7-substituted pyrazolo[1,5-a]pyridine derivatives?

The synthesis typically involves functionalization at position 7 using nucleophilic substitution or condensation reactions. For example, nitration of methyl pyrazolo[1,5-a]pyrazine-4-carboxylate in H₂SO₄ with HNO₃ at 0°C yields methyl 3-nitropyrazolo[1,5-a]pyrazine-4-carboxylate, followed by purification via ice quenching and vacuum drying . Methanol or ethanol solvents, controlled heating (e.g., reflux), and crystallization from DMF/ethanol mixtures are common for isolating intermediates .

Q. Which spectroscopic techniques are critical for structural validation of these compounds?

Combined ¹H NMR, ¹³C NMR, and IR spectroscopy are essential. For instance, ¹H NMR of methyl 3-nitropyrazolo[1,5-a]pyrazine-4-carboxylate reveals aromatic proton splitting patterns, while IR confirms nitro and ester functionalities . High-resolution mass spectrometry (HRMS) further validates molecular formulas, as demonstrated for 7-amino-N-(4,6-dimethylpyrimidin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for pyrazolo[1,5-a]pyridine derivatives?

Quantum chemical calculations and reaction path search algorithms (e.g., ICReDD’s approach) predict optimal conditions for substituent introduction. For example, computational screening can identify solvent effects or transition states for nitration or alkylation, reducing trial-and-error experimentation . This methodology integrates experimental data with informatics to refine synthetic routes, such as selecting between DMF or pyridine for carboxamide formation .

Q. What strategies resolve discrepancies in reaction yields during 7-position functionalization?

Contradictions in yields often arise from competing reaction pathways. For instance, hydrazine hydrate reacting with enamines produces cyanopyrazoles under acidic conditions but aminopyrazoles in neutral media . Systematic variation of solvents (e.g., polar aprotic vs. protic), temperature, and stoichiometry—coupled with real-time monitoring via HPLC—can isolate dominant pathways .

Q. How do steric and electronic effects influence carboxamide formation at position 3?

Substituent bulkiness and electron-withdrawing groups (e.g., nitro, cyano) at position 7 impact reactivity. For example, benzoylation of 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxamide in pyridine requires excess benzoyl chloride to overcome steric hindrance from the 7-amino group . Comparative studies of methyl vs. propyl groups at position 7 reveal that electron-donating substituents accelerate ester hydrolysis to carboxylic acids .

Q. What methodologies enable regioselective substitution at position 7 versus other ring positions?

Regioselectivity is controlled by directing groups and catalyst choice. For example, palladium-catalyzed cross-coupling favors position 7 in pyrazolo[1,5-a]pyrimidines due to the electron-deficient pyrimidine ring, whereas copper-mediated Ullman reactions target position 3 . Solvent polarity (e.g., DMF vs. THF) further modulates selectivity, as shown in the synthesis of 7-((2-phenylhydrazine)methyl) derivatives .

Data Analysis and Mechanistic Insights

Q. How to interpret conflicting spectral data in pyrazolo[1,5-a]pyridine characterization?

Discrepancies in NMR shifts may arise from tautomerism or solvent effects. For example, pyrazolo[1,5-a]pyrimidine-3-carboxamides exhibit dynamic proton exchange in DMSO-d₆, broadening NH signals. Deuterated chloroform or low-temperature NMR (−40°C) can stabilize tautomers for accurate assignment . X-ray crystallography provides definitive confirmation, as used for methyl 3-nitropyrazolo[1,5-a]pyrazine-4-carboxylate .

Q. What mechanistic insights explain divergent products in hydrazine-based reactions?

Hydrazine hydrate reacts with enamines via two pathways: (i) nucleophilic attack at the β-carbon forms cyanopyrazoles under acidic conditions, while (ii) conjugate addition yields aminopyrazoles in neutral media. Kinetic studies (e.g., time-resolved FTIR) and DFT calculations validate this dichotomy .

Methodological Recommendations

Recommendations for scaling up pyrazolo[1,5-a]pyridine synthesis
Pilot-scale reactions require solvent optimization (e.g., replacing DMF with recyclable ionic liquids) and continuous-flow systems to enhance heat/mass transfer. For example, flow chemistry reduces decomposition risks during exothermic nitrations .

Best practices for handling air/moisture-sensitive intermediates
Schlenk techniques or gloveboxes are critical for intermediates like 7-chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde. Storage under argon with molecular sieves prevents hydrolysis, while in situ FTIR monitors stability during reactions .

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7-Propylpyrazolo[1,5-a]pyridine-3-carboxylic acid
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7-Propylpyrazolo[1,5-a]pyridine-3-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.